2,4-Difluoro-4'-pyrrolidinomethyl benzophenone
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Overview
Description
2,4-Difluoro-4’-pyrrolidinomethyl benzophenone is a benzophenone derivative used as a reagent for organic synthesis. It has a molecular weight of 301.34 .
Synthesis Analysis
The synthesis of similar compounds, such as 4,4’-Difluorobenzophenone, involves the acylation of fluorobenzene with p-fluorobenzoyl chloride . The conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .Molecular Structure Analysis
The molecular formula of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone is C18H17F2NO . The InChI code is 1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone include a molecular weight of 301.34 and a molecular formula of C18H17F2NO .Scientific Research Applications
Photochemical Properties and Reactions
- Photoreactions with Pyridinedicarbonitrile: The photo-initiated reactions of benzophenone with compounds like 2,4-pyridinedicarbonitrile in different pH conditions have been studied. These reactions involve complex processes such as electron transfers and substitutions, demonstrating the intricate photochemistry of benzophenone derivatives (Caronna, Morrocchi, & Vittimberga, 1990).
- Photocyclisation Reactions: The fast intramolecular photocyclisation reactions of benzoylpyridine derivatives like 2-Benzoylpyridine in aqueous solvents have been explored, highlighting the complex mechanisms involved in these photochemical processes (Du et al., 2010).
Applications in Organic Synthesis
- Synthesis of Ketones from Carboxylic Acids: Benzophenone derivatives have been used as intermediates in the synthesis of various organic compounds. For instance, the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using benzophenone-related reagents has been reported, showcasing its role in facilitating complex organic reactions (Keumi et al., 1988).
Environmental Studies
- Degradation in Aqueous Solutions: The degradation of benzophenone-3, a related compound, in aquatic environments has been a subject of study due to its potential environmental impact. Research has focused on understanding the degradation mechanisms and identifying by-products of such processes (Cao et al., 2021).
- Photocatalytic Degradation: Studies on the photocatalytic degradation of benzophenone derivatives, such as benzophenone-3, have been conducted to explore their removal from water using photocatalysis. These studies contribute to understanding how to mitigate the environmental impact of these compounds (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).
Magnetic and Photophysical Properties
- Ferrimagnetic Chain Motifs: The use of benzophenone derivatives in creating laminar inorganic-organic hybrid materials with magnetic properties has been investigated. These materials exhibit single-chain magnet behavior, demonstrating the versatility of benzophenone derivatives in materials science (Hu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICGPFJZPKCRNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642769 |
Source
|
Record name | (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-89-1 |
Source
|
Record name | Methanone, (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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